![molecular formula C15H22N2O2 B3090136 Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate CAS No. 1206875-41-3](/img/structure/B3090136.png)
Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate
Overview
Description
“Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate” is a chemical compound with the molecular formula C15H22N2O2 . It is also known by its CAS number 1206875-41-3 .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of (1-Benzyl-4-Methyl-1,2,5,6-tetrahydropyridin-3-yl)carbamic acid Methyl ester . The detailed synthesis process is not available in the search results.Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C15H22N2O2 . The exact mass of the molecule is 262.16800 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 262.34700 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the search results .Scientific Research Applications
Synthesis and Imaging Applications
Methyl 1-benzyl-4-methylpiperidin-3-yl-carbamate is utilized in the synthesis of specific compounds for medical imaging. For instance, it is used in the synthesis of 1-[11C]methylpiperidin-4-yl propionate ([11C]PMP), a substrate for acetylcholinesterase. This compound plays a significant role in in vivo measurements of acetylcholinesterase activity, especially in brain studies using positron emission tomography (Snyder et al., 1998).
Biological and Pharmacological Activities
This compound is also involved in various pharmacological studies. For example, its derivatives show promising results in antibacterial evaluations, indicating potential in the development of new antibacterial agents (Aziz‐ur‐Rehman et al., 2017). Furthermore, some isomers of related compounds have shown significant biological activities, including antimitotic properties (Temple & Rener, 1992).
Spectroscopic and Structural Analysis
In the field of spectroscopy and structural analysis, derivatives of this compound are used for detailed studies. Vibrational (FT-IR, FT-Raman), UV–Visible spectroscopic studies, and Density Functional Theory (DFT) calculations have been conducted on such derivatives, offering insights into their electronic and structural properties (Rao et al., 2016).
Antitumor and Analgesic Activities
Studies have shown that some derivatives of this compound exhibit antitumor and analgesic activities. For instance, research on R17934-NSC 238159, a derivative, has shown effectiveness against various types of cancer, highlighting its potential as an antitumor drug (Atassi & Tagnon, 1975). Additionally, derivatives have been synthesized and tested for analgesic activity, indicating potential uses in pain management (Rádl et al., 2000).
properties
IUPAC Name |
methyl N-(1-benzyl-4-methylpiperidin-3-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-8-9-17(10-13-6-4-3-5-7-13)11-14(12)16-15(18)19-2/h3-7,12,14H,8-11H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECKJJLXPJQABJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC(=O)OC)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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